N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of a catalyst such as Raney Nickel in acetic acid . This is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to inhibit tumor growth.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives
Uniqueness
N4-(4-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H24N6/c1-18-8-12-20(13-9-18)16-27-26-30-24(29-21-14-10-19(2)11-15-21)23-17-28-32(25(23)31-26)22-6-4-3-5-7-22/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |
InChI Key |
XOVQFTFZRFHUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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